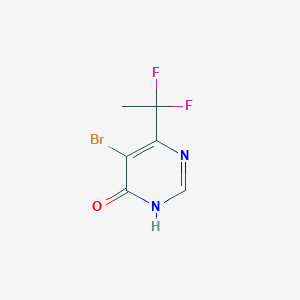
5-Bromo-6-(1,1-difluoroethyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-(1,1-difluoroethyl)pyrimidin-4(3H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with bromine and difluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(1,1-difluoroethyl)pyrimidin-4(3H)-one typically involves the bromination of a pyrimidine precursor followed by the introduction of the difluoroethyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The difluoroethyl group can be introduced using reagents like difluoroethyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(1,1-difluoroethyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
5-Bromo-6-(1,1-difluoroethyl)pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of pyrimidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(1,1-difluoroethyl)pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and difluoroethyl groups can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-methylpyrimidin-4(3H)-one
- 5-Bromo-6-ethylpyrimidin-4(3H)-one
- 5-Bromo-6-(1,1-dichloroethyl)pyrimidin-4(3H)-one
Uniqueness
5-Bromo-6-(1,1-difluoroethyl)pyrimidin-4(3H)-one is unique due to the presence of the difluoroethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired properties.
Properties
CAS No. |
1816998-61-4 |
|---|---|
Molecular Formula |
C6H5BrF2N2O |
Molecular Weight |
239.02 g/mol |
IUPAC Name |
5-bromo-4-(1,1-difluoroethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H5BrF2N2O/c1-6(8,9)4-3(7)5(12)11-2-10-4/h2H,1H3,(H,10,11,12) |
InChI Key |
OJNLKLNUAKIHEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=O)NC=N1)Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















